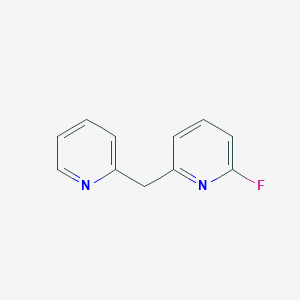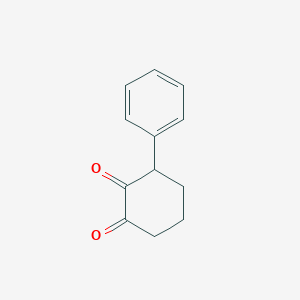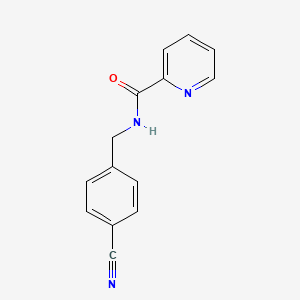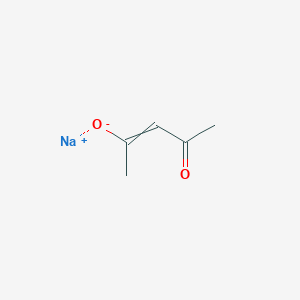
Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(pyridin-2-ylmethyl)pyridine is a fluorinated heterocyclic compound. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-(pyridin-2-ylmethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pyridin-2-ylmethyl group.
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6-(pyridin-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles due to the electron-withdrawing nature of the fluorine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(pyridin-2-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Wirkmechanismus
The mechanism of action of 2-fluoro-6-(pyridin-2-ylmethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-bromopyridine: Shares the fluorine substitution but differs in the position and presence of a bromine atom.
2-Fluoro-6-methylpyridine: Similar fluorine substitution but with a methyl group instead of a pyridin-2-ylmethyl group.
2-Fluoro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness: 2-Fluoro-6-(pyridin-2-ylmethyl)pyridine is unique due to the presence of both fluorine and a pyridin-2-ylmethyl group, which imparts distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry and agrochemical research, where specific interactions with biological targets are crucial .
Eigenschaften
CAS-Nummer |
824967-90-0 |
|---|---|
Molekularformel |
C11H9FN2 |
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
2-fluoro-6-(pyridin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C11H9FN2/c12-11-6-3-5-10(14-11)8-9-4-1-2-7-13-9/h1-7H,8H2 |
InChI-Schlüssel |
ZFYFDSFGHXQFCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC2=NC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14126098.png)




![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/structure/B14126152.png)


![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)
